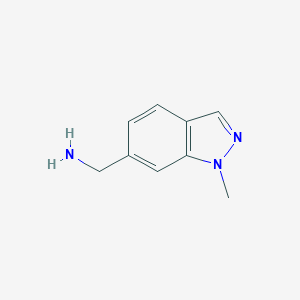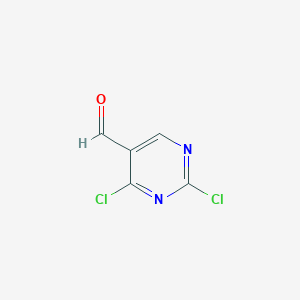
2,4-二氯嘧啶-5-甲醛
描述
Synthesis Analysis
The synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde involves reactions that typically start from 4,6-dichloropyrimidine derivatives. These reactions can lead to the formation of condensed azines through interactions with enamines, showcasing the reactivity of the aldehyde group in cyclocondensation reactions (Bakulina et al., 2014).
Molecular Structure Analysis
Structural analysis of derivatives of 2,4-Dichloropyrimidine-5-carbaldehyde has revealed polarized electronic structures. These compounds can form hydrogen-bonded frameworks or sheets based on their substitution patterns, highlighting the influence of functional groups on molecular conformation and intermolecular interactions (Low et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 2,4-Dichloropyrimidine-5-carbaldehyde is characterized by its involvement in SNAr reactions, leading to amination, solvolysis, and condensation processes. These reactions are facilitated by the chloro groups and the aldehyde function, allowing for the synthesis of N-heterocyclic systems under mild conditions (Trilleras et al., 2022).
Physical Properties Analysis
The physical properties of 2,4-Dichloropyrimidine-5-carbaldehyde and its derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular structure. The formation of hydrogen bonds and the presence of polarized structures affect these properties, although specific details on the physical properties are generally derived from experimental studies tailored to individual derivatives.
Chemical Properties Analysis
2,4-Dichloropyrimidine-5-carbaldehyde exhibits chemical properties typical of halogenated heteroaromatic aldehydes. Its chemical behavior in reactions, such as cyclocondensation and tandem reactions, demonstrates its utility in synthesizing complex organic molecules. The dichloro groups are reactive sites for nucleophilic substitution, while the aldehyde group can participate in condensation reactions, leading to a wide range of heterocyclic compounds (Chizhova et al., 2015).
科学研究应用
亲核取代反应产物:它作为 2-氨基-4,6-二氯嘧啶-5-甲醛在环境友好条件下意外芳香亲核取代反应产物的前体,能够构建用于 N-杂环体系的嘧啶基化合物前体 (Trilleras, Pérez-Gamboa, & Quiroga, 2022)。
区域选择性合成:该化合物用于区域选择性合成三取代 2-芳基氨基嘧啶-5-甲醛,在几个合成步骤中创建独特的 GlambdaC 碱前体 (Beingessner, Deng, Fanwick, & Fenniri, 2008)。
噻吩并[2,3-d]嘧啶的合成:用于通过某些中间体的分子内环化合成噻吩并[2,3-d]嘧啶,为药物发现和新的含氮化合物合成做出贡献 (Clark, Shahhet, Korakas, & Varvounis, 1993)。
形成新的开环:在化学选择性环缩合中,它导致形成新的开环,表明其在创建新型杂环结构中的作用 (Ryazanov, Selivanov, Dar'in, Lobanov, & Potekhin, 2008)。
有效生产具有药用价值的化合物:它用于通过顺序功能化有效地生产 4-芳基-5-嘧啶基咪唑,表明其在生产具有药用价值的化合物中的用途 (Deng & Mani, 2006)。
生物活性化合物的合成:与甘氨酸酯的相互作用会产生吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶的衍生物,暗示着生物活性化合物的合成 (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018)。
微波诱导合成:它参与在无溶剂条件下微波诱导合成吡唑并[3,4-d]嘧啶,为制备其他化合物的原料提供了一种快速有效的方法 (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008)。
安全和危害
属性
IUPAC Name |
2,4-dichloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIXQNKVUJSOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597108 | |
| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidine-5-carbaldehyde | |
CAS RN |
871254-61-4 | |
| Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


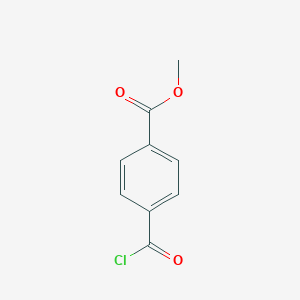
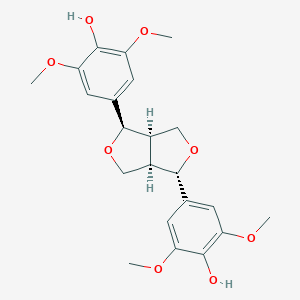
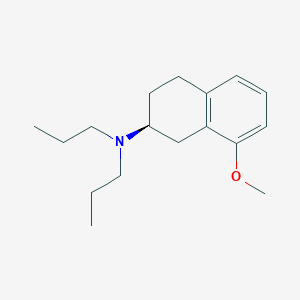
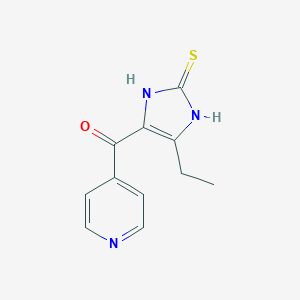
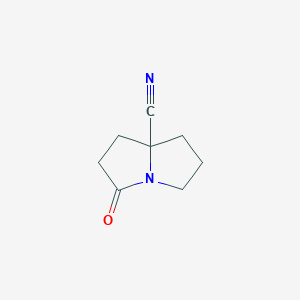

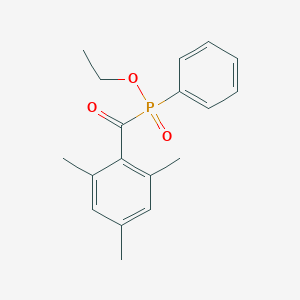
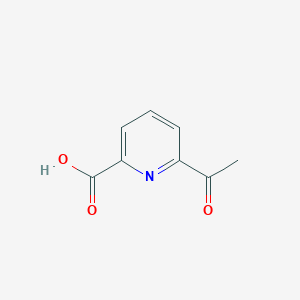
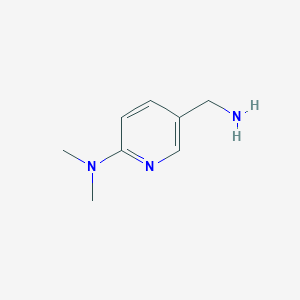
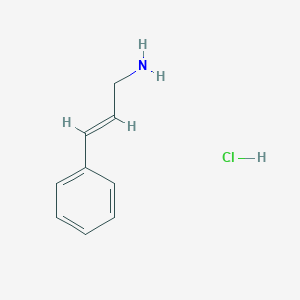
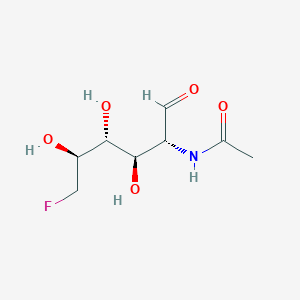
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
